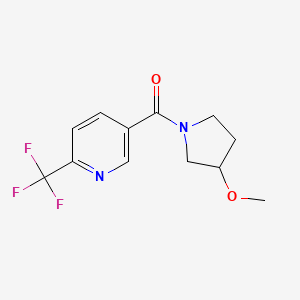

![molecular formula C22H19N3O3S B2937085 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide CAS No. 895448-30-3](/img/structure/B2937085.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

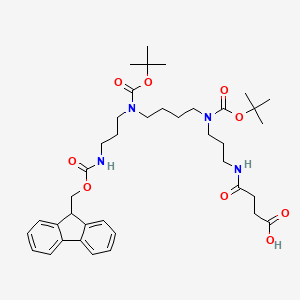

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .

Synthesis Analysis

The synthesis of compounds similar to “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” often involves reactions with o-phenylenediamines . For example, o-phenylenediamine can react with aromatic carboxylic acids in the presence of a strong dehydrating agent to give 2-aryl benzimidazoles .Molecular Structure Analysis

The molecular structure of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” can be characterized by various spectroscopic techniques. For instance, IR spectroscopy can identify functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Imidazole-containing compounds like “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” can undergo a variety of chemical reactions. For example, they can react with o-phenylenediamines to form 2-aryl benzimidazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” can be determined using various analytical techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and atomic composition of the molecule .科学的研究の応用

Antimicrobial Activity

Imidazole derivatives, including our compound of interest, have been reported to exhibit potent antimicrobial properties . They are effective against a variety of microbial strains, making them valuable in the development of new antimicrobial agents. The presence of the imidazole ring is crucial for the activity, and modifications at different positions can lead to compounds with enhanced efficacy and reduced resistance.

Antitubercular Potential

Compounds containing the imidazole moiety have shown significant antitubercular activity . This is particularly important in the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis, which remains a leading cause of death worldwide. The structural features of imidazole derivatives can be optimized to improve their potency against tuberculosis bacteria.

Anti-Inflammatory Properties

The imidazole ring is a common feature in drugs with anti-inflammatory effects . These compounds can modulate the body’s inflammatory response, making them potential candidates for treating inflammatory diseases. The research into imidazole derivatives continues to expand the arsenal of anti-inflammatory medications.

Anticancer Applications

Imidazole derivatives have been explored for their anticancer properties . They can interfere with the proliferation of cancer cells and induce apoptosis, making them promising agents in oncology. The development of imidazole-containing compounds as anticancer drugs is an active area of research, with the potential to lead to more effective treatments.

Antiviral Uses

The imidazole core structure has been associated with antiviral activity . These compounds can inhibit the replication of viruses, offering a pathway to new antiviral drugs. Given the ongoing challenges with viral infections and the emergence of new viruses, imidazole derivatives could play a significant role in future antiviral therapies.

Antidiabetic Effects

Research has indicated that imidazole derivatives may have antidiabetic effects . They can influence metabolic pathways related to diabetes, providing a foundation for the development of novel antidiabetic medications. The versatility of the imidazole ring allows for the creation of compounds that can target different aspects of diabetes management.

Antioxidant Properties

Imidazole compounds have been recognized for their antioxidant properties . They can neutralize free radicals and protect cells from oxidative stress, which is implicated in various diseases. The antioxidant potential of imidazole derivatives adds another dimension to their therapeutic applications.

Proton Pump Inhibition

Some imidazole derivatives act as proton pump inhibitors (PPIs) . These compounds can reduce stomach acid production, making them effective in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The imidazole ring’s ability to interact with the proton pump enzyme system is key to its inhibitory action.

将来の方向性

The future research directions for “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” could involve further exploration of its biological activities and potential applications in drug development. Given the wide range of activities exhibited by imidazole-containing compounds, there is significant potential for the development of new drugs .

特性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-15-6-12-18(13-7-15)29(27,28)14-21(26)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWESXUMUDJPEPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

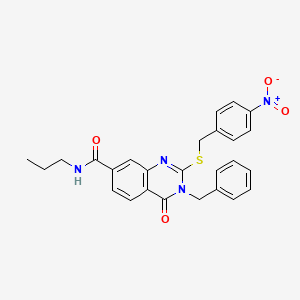

![methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2937005.png)

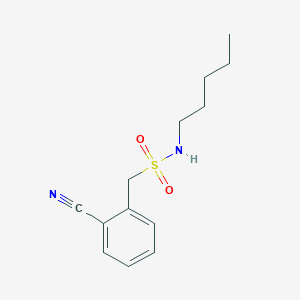

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2937011.png)

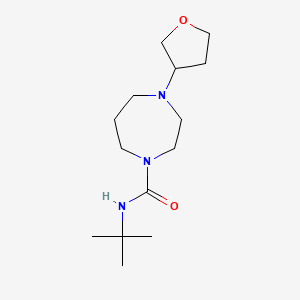

![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)

![N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide](/img/structure/B2937018.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2937019.png)

![N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2937020.png)

![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)

![N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B2937023.png)

![(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2937025.png)